tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC13695769
Molecular Formula: C15H20N2O5
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O5 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | UOOPTEWQLLZXMX-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
The compound’s IUPAC name, tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate, reflects its stereochemical configuration. The morpholine ring adopts a chair conformation, with the (4-nitrophenyl) group occupying an equatorial position at the C2 position, while the tert-butyl carboxylate moiety is attached to the N4 atom . The (R)-configuration at C2 ensures chirality, a property critical for its role in asymmetric catalysis.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₅ | |
| Molecular Weight | 308.33 g/mol | |
| IUPAC Name | tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCOC@@HC2=CC=C(C=C2)N+[O-] | |
| InChIKey | UOOPTEWQLLZXMX-ZDUSSCGKSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is typically synthesized via a multi-step sequence involving:
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Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epichlorohydrin.
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Nitrophenyl Introduction: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the 4-nitrophenyl group.
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Carboxylation: Esterification with tert-butyl chloroformate under basic conditions .
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography on chiral stationary phases, ensure enantiomeric purity.
Industrial-Scale Production
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.224 ± 0.06 g/cm³ | |
| Boiling Point | 441.3 ± 45.0 °C | |
| pKa | -2.45 ± 0.40 | |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |
| Storage Conditions | Room temperature, inert atmosphere |
The low pKa (-2.45) indicates strong electron-withdrawing effects from the nitro group, enhancing electrophilicity at the aromatic ring . The tert-butyl group confers steric bulk, influencing solubility and crystallization behavior .
Applications in Pharmaceutical Chemistry
Chiral Intermediate in Drug Synthesis
The compound’s primary application lies in synthesizing enantiopure amines and alcohols. For example:
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Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral replication.
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Antidepressants: Enables asymmetric synthesis of SSRIs (e.g., escitalopram) by providing a chiral scaffold .
Table 3: Comparative Analysis with Analogues
| Compound | Molecular Weight | Chirality | Application |
|---|---|---|---|
| 4-tert-Butyl-2-(4-nitrophenyl)morpholine | 264.32 g/mol | Racemic | Less bioactive |
| tert-Butyl (R)-isomer | 308.33 g/mol | (R) | High enantioselectivity |
The (R)-enantiomer’s superiority in asymmetric reactions is attributed to its optimal spatial arrangement, reducing off-target interactions in biological systems.
Research Advancements
Catalytic Asymmetric Synthesis
Recent studies highlight its use in organocatalytic cycles. For instance, the nitro group facilitates Henry reactions with aldehydes, yielding β-nitroalcohols with >90% enantiomeric excess (ee) .
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict transition states where the morpholine ring’s conformation stabilizes intermediates, corroborating experimental ee values .
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